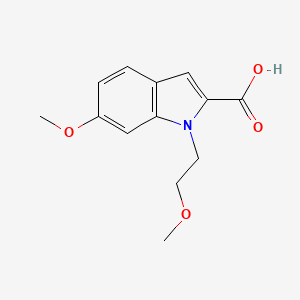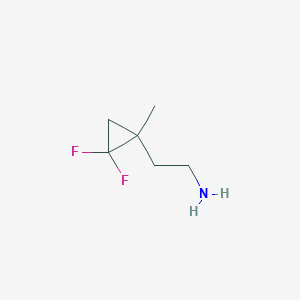![molecular formula C10H13Cl2NO B13243429 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL](/img/structure/B13243429.png)
1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL is an organic compound with the molecular formula C10H13Cl2NO. It is a derivative of propanol and contains a dichlorophenyl group, making it a significant compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-amino-1-propanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-one.
Reduction: Formation of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(2,4-Dichlorophenyl)methyl]amino}propan-2-OL
- 1-{[(2,5-Dichlorophenyl)methyl]amino}propan-2-OL
- 1-{[(2,6-Dichlorophenyl)methyl]amino}propan-2-OL
Uniqueness
1-{[(2,3-Dichlorophenyl)methyl]amino}propan-2-OL is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 3 positions of the phenyl ring can affect the compound’s electronic properties, making it distinct from other similar compounds with different substitution patterns.
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
1-[(2,3-dichlorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(14)5-13-6-8-3-2-4-9(11)10(8)12/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
JOMSJONIBQHODE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C(C(=CC=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


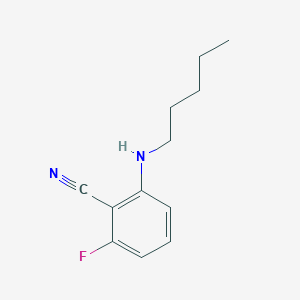
![5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid](/img/structure/B13243352.png)
![N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine](/img/structure/B13243354.png)
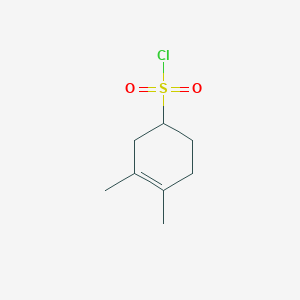
![tert-Butyl N-[(decahydroquinolin-4-yl)methyl]carbamate](/img/structure/B13243367.png)
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide hydrochloride](/img/structure/B13243370.png)
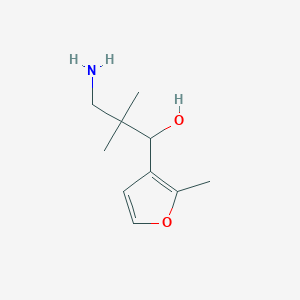
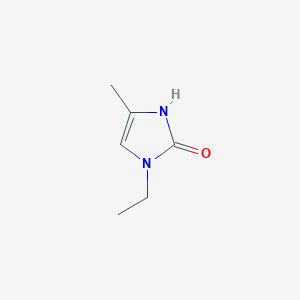
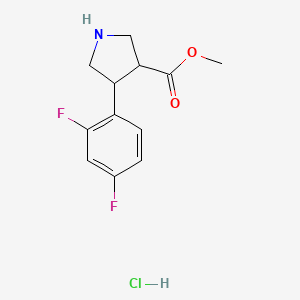
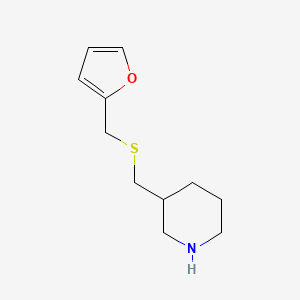
![4-Chloro-2-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13243393.png)

